molecular formula C10H11F3 B1390553 1-(1,1-Difluoro-2-methylpropyl)-4-fluorobenzene CAS No. 1099597-91-7

1-(1,1-Difluoro-2-methylpropyl)-4-fluorobenzene

Cat. No. B1390553
M. Wt: 188.19 g/mol
InChI Key: ONXMNXDJNYBQSU-UHFFFAOYSA-N
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Description

“1-(1,1-Difluoro-2-methylpropyl)-4-fluorobenzene” is a chemical compound with the CAS Number: 1204295-83-9 . It has a molecular weight of 170.2 and its IUPAC name is (1,1-difluoro-2-methylpropyl)benzene .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C10H12F2 . It contains a total of 24 bonds; 14 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, and 1 six-membered ring .

Scientific Research Applications

Organometallic Chemistry and Catalysis

1-(1,1-Difluoro-2-methylpropyl)-4-fluorobenzene and related fluorobenzenes are useful in organometallic chemistry and transition-metal-based catalysis. Their fluorine substituents reduce the ability to donate π-electron density, making them weakly binding to metal centers. This property allows their use as non-coordinating solvents or readily displaced ligands in various chemical reactions, including C-H and C-F bond activation reactions (Pike, Crimmin, & Chaplin, 2017).

Electrochemical Fluorination

Electrochemical fluorination is a process where compounds like 1-(1,1-Difluoro-2-methylpropyl)-4-fluorobenzene are used. This method involves the fluorination of various aromatic compounds, producing a range of fluorinated products. The process demonstrates the versatility and chemical reactivity of such compounds in different electrochemical conditions (Momota, Mukai, Kato, & Morita, 1998).

Biodegradation Studies

Research on the biodegradation of difluorobenzenes, which are structurally similar to 1-(1,1-Difluoro-2-methylpropyl)-4-fluorobenzene, has been conducted. These studies are significant for understanding the environmental impact and breakdown of such chemical compounds. Strains like Labrys portucalensis have shown the ability to degrade and utilize difluorobenzenes as carbon and energy sources, indicating potential applications in environmental remediation (Moreira, Amorim, Carvalho, & Castro, 2009).

Fluorocarbons in Coordination Chemistry

The coordination chemistry of fluorocarbons, including compounds like 1-(1,1-Difluoro-2-methylpropyl)-4-fluorobenzene, is an area of interest. Studies have shown the formation of metal ion complexes with these compounds, which can lead to significant shifts in NMR resonances. This suggests potential applications in materials science and catalysis (Plenio, Hermann, & Diodone, 1997).

properties

IUPAC Name

1-(1,1-difluoro-2-methylpropyl)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3/c1-7(2)10(12,13)8-3-5-9(11)6-4-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXMNXDJNYBQSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901244810
Record name 1-(1,1-Difluoro-2-methylpropyl)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901244810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,1-Difluoro-2-methylpropyl)-4-fluorobenzene

CAS RN

1099597-91-7
Record name 1-(1,1-Difluoro-2-methylpropyl)-4-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1099597-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Difluoro-2-methylpropyl)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901244810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(1,1-Difluoro-2-methylpropyl)-4-fluorobenzene
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1-(1,1-Difluoro-2-methylpropyl)-4-fluorobenzene
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Reactant of Route 5
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Reactant of Route 6
1-(1,1-Difluoro-2-methylpropyl)-4-fluorobenzene

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